Cas no 2229107-75-7 (3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine)

3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine 化学的及び物理的性質
名前と識別子
-
- 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine
- 3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine
- 2229107-75-7
- EN300-1731351
-
- インチ: 1S/C13H23N3O/c1-13(2,3)12-11(9-16(4)15-12)17-10-6-5-7-14-8-10/h9-10,14H,5-8H2,1-4H3
- InChIKey: QAXLQRXEIVWGOT-UHFFFAOYSA-N
- ほほえんだ: O(C1=CN(C)N=C1C(C)(C)C)C1CNCCC1
計算された属性
- せいみつぶんしりょう: 237.184112366g/mol
- どういたいしつりょう: 237.184112366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 39.1Ų
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1731351-0.5g |
3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine |
2229107-75-7 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1731351-0.05g |
3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine |
2229107-75-7 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1731351-5.0g |
3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine |
2229107-75-7 | 5g |
$4226.0 | 2023-05-23 | ||
Enamine | EN300-1731351-0.25g |
3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine |
2229107-75-7 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1731351-1.0g |
3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine |
2229107-75-7 | 1g |
$1458.0 | 2023-05-23 | ||
Enamine | EN300-1731351-5g |
3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine |
2229107-75-7 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1731351-10.0g |
3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine |
2229107-75-7 | 10g |
$6266.0 | 2023-05-23 | ||
Enamine | EN300-1731351-2.5g |
3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine |
2229107-75-7 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1731351-10g |
3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine |
2229107-75-7 | 10g |
$6266.0 | 2023-09-20 | ||
Enamine | EN300-1731351-0.1g |
3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine |
2229107-75-7 | 0.1g |
$1283.0 | 2023-09-20 |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidineに関する追加情報
Introduction to 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine (CAS No. 2229107-75-7)
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine, identified by its Chemical Abstracts Service (CAS) number 2229107-75-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole and piperidine classes, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a methyl-substituted pyrazole ring, contribute to its unique chemical properties and make it a promising candidate for further investigation.
The 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine structure combines the pharmacophoric elements of both pyrazole and piperidine, which are known for their ability to modulate various biological pathways. Pyrazole derivatives, in particular, have been extensively studied for their roles in anti-inflammatory, antiviral, and anticancer applications. The tert-butyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability, while the methyl-substituted pyrazole ring introduces additional functional sites for interaction with biological targets.
In recent years, there has been a surge in research focused on developing novel small molecules that can interact with complex biological systems. The 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine compound has been explored in several preclinical studies due to its potential to serve as a scaffold for drug discovery. Its unique structural motif allows for modifications that can fine-tune its pharmacological properties, making it adaptable for various therapeutic purposes.
One of the most compelling aspects of this compound is its potential role in modulating neurotransmitter systems. Piperidine derivatives are often associated with central nervous system (CNS) activity, and the addition of a pyrazole moiety can further enhance specific interactions with neurotransmitter receptors. This makes 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine a candidate for investigating its effects on conditions such as depression, anxiety, and neurodegenerative disorders. Current research is focusing on elucidating its binding affinity and efficacy at various receptor sites, including serotonin and dopamine receptors.
The synthesis of 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl group and the pyrazole ring necessitates careful selection of reagents and catalysts to avoid unwanted side products. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine and biological targets. These studies predict potential binding modes and help in designing analogs with enhanced potency or selectivity. The integration of experimental data with computational insights has accelerated the discovery process, making it possible to identify lead compounds more rapidly.
The pharmacokinetic properties of this compound are also under investigation. Factors such as solubility, metabolic stability, and distribution across biological barriers are critical determinants of its therapeutic potential. Preliminary studies suggest that the presence of the tert-butyl group may influence its metabolic pathways, potentially affecting its half-life and bioavailability. Further research is needed to optimize these properties for clinical applications.
In conclusion, 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yloxy)piperidine (CAS No. 222910775) represents a fascinating compound with significant promise in pharmaceutical research. Its unique structural composition positions it as a valuable scaffold for developing novel therapeutics targeting neurological and other diseases. As research continues to uncover new insights into its biological activity and pharmacological properties, this compound is poised to play a crucial role in future drug development efforts.
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